molecular formula C5H10ClN5O B8242007 (2S,4S)-4-azidopyrrolidine-2-carboxamide hydrochloride

(2S,4S)-4-azidopyrrolidine-2-carboxamide hydrochloride

Cat. No.: B8242007
M. Wt: 191.62 g/mol
InChI Key: AKMUJQJDXWQZMV-MMALYQPHSA-N
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Description

(2S,4S)-4-azidopyrrolidine-2-carboxamide hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an azido group attached to a pyrrolidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-azidopyrrolidine-2-carboxamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available (2S,4S)-4-hydroxyproline.

    Azidation: The hydroxyl group of (2S,4S)-4-hydroxyproline is converted to an azido group using azidation reagents such as sodium azide in the presence of a suitable catalyst.

    Amidation: The carboxylic acid group is then converted to a carboxamide group through an amidation reaction using ammonia or an amine derivative.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-azidopyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.

Common Reagents and Conditions

    Substitution: Sodium azide, suitable solvents (e.g., DMF), and catalysts.

    Reduction: Hydrogen gas, palladium on carbon.

    Cycloaddition: Copper(I) catalysts, suitable solvents (e.g., DMSO).

Major Products

    Substitution: Various azido derivatives.

    Reduction: Amine derivatives.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

(2S,4S)-4-azidopyrrolidine-2-carboxamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of protein-ligand interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential as a precursor in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4S)-4-azidopyrrolidine-2-carboxamide hydrochloride depends on its application:

    Biological Systems: The azido group can interact with biological molecules, leading to the formation of covalent bonds with target proteins or nucleic acids. This interaction can inhibit or modify the function of the target molecule.

    Chemical Reactions: The azido group can participate in various chemical reactions, leading to the formation of new compounds with desired properties.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-4-hydroxyproline: A precursor in the synthesis of (2S,4S)-4-azidopyrrolidine-2-carboxamide hydrochloride.

    (2S,4S)-4-aminopyrrolidine-2-carboxamide: A reduction product of this compound.

    (2S,4S)-4-triazolylpyrrolidine-2-carboxamide: A cycloaddition product of this compound.

Uniqueness

This compound is unique due to its azido group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(2S,4S)-4-azidopyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O.ClH/c6-5(11)4-1-3(2-8-4)9-10-7;/h3-4,8H,1-2H2,(H2,6,11);1H/t3-,4-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMUJQJDXWQZMV-MMALYQPHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)N)N=[N+]=[N-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)N)N=[N+]=[N-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN5O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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